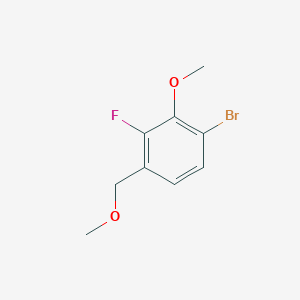
1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methoxymethyl substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methoxy-4-(methoxymethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated products.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug discovery and development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the methoxy groups. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .
Comparación Con Compuestos Similares
- 1-Bromo-3-fluoro-4-methoxy-2-[(methylsulfonyl)methyl]benzene
- 1-Fluoro-3-bromobenzene
- 1-Bromo-3-methoxy-5-trifluoromethyl-benzene
Comparison: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct electronic and steric effects. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H10BrFO2 |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H10BrFO2/c1-12-5-6-3-4-7(10)9(13-2)8(6)11/h3-4H,5H2,1-2H3 |
Clave InChI |
FPBPCHILJVWANW-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C(=C(C=C1)Br)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


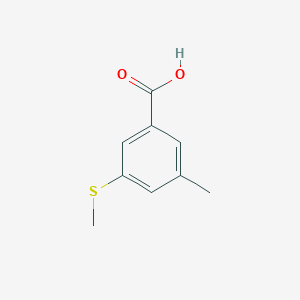
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)

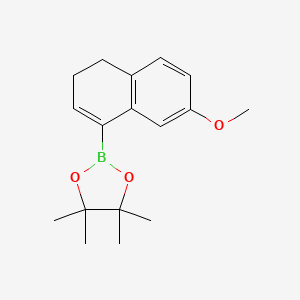
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)

![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)

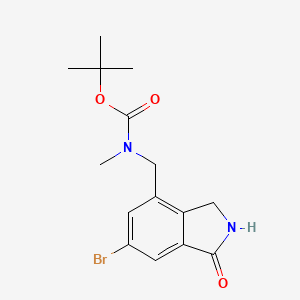
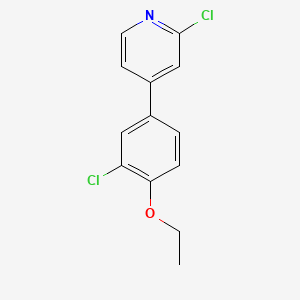

![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
